2-Methylamino-2-phenylbutanol

Übersicht

Beschreibung

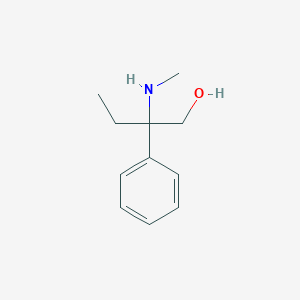

2-Methylamino-2-phenylbutanol is an organic compound with the molecular formula C11H17NO. It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to the carbon atom bearing the hydroxyl group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Biochemische Analyse

Biochemical Properties

2-Methylamino-2-phenylbutanol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of trimebutine metabolites . It interacts with enzymes such as esterases and N-demethylases, which facilitate its conversion into other metabolites. The interaction with esterases leads to the hydrolysis of ester bonds, while N-demethylases are involved in the removal of methyl groups from the nitrogen atom . These interactions are crucial for the compound’s metabolic processing and subsequent biochemical effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns . The compound’s impact on cell signaling pathways can alter cellular responses to external stimuli, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . For instance, its binding to esterases and N-demethylases modulates their activity, leading to changes in the metabolic pathways of the compound . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can vary, with potential alterations in enzyme activity and gene expression observed over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity . At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and potential cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with esterases and N-demethylases . These enzymes facilitate the hydrolysis and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in particular cellular compartments. The transport and distribution mechanisms are essential for the compound’s bioavailability and its subsequent biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-2-phenylbutanol can be achieved through several methods. One common approach involves the reaction of propiophenone with dimethylamine and sodium cyanide in an organic solvent to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. This intermediate is then hydrolyzed under basic conditions (pH ≥ 12) to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. The acid is esterified with ethanol and concentrated sulfuric acid to form 2-(N,N-dimethylamino)-2-phenylbutyrate, which is finally reduced to this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylamino-2-phenylbutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Oxidation: Formation of 2-Methylamino-2-phenylbutanone.

Reduction: Formation of 2-Methylamino-2-phenylbutane.

Substitution: Formation of 2-Methylamino-2-phenylbutyl halides or esters

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Analgesic and Anti-inflammatory Properties

2-Methylamino-2-phenylbutanol has been investigated for its potential analgesic properties. Research indicates that compounds with similar structures exhibit significant efficacy in alleviating pain associated with conditions like Crohn’s disease and irritable bowel syndrome .

Case Study:

A clinical study demonstrated that derivatives of 2-methylamino compounds showed promising results in reducing visceral pain, suggesting that this compound could be effective in similar therapeutic contexts .

1.2. Neurological Research

This compound has been studied for its interactions with neurotransmitter systems, particularly in the context of receptor selectivity. Bivalent ligands based on the sumanirole pharmacophore have shown improved selectivity and affinity for specific receptor subtypes, which could be relevant for developing treatments for neurological disorders .

| Study Focus | Findings |

|---|---|

| Pain Management | Effective in reducing abdominal pain |

| Neurological Impact | Improved receptor selectivity in bivalent ligands |

Fragrance Industry Applications

2.1. Fragrance Ingredient

This compound is also utilized as a fragrance ingredient due to its structural characteristics, which align with the Aryl Alkyl Alcohols category. Its properties allow it to be incorporated into various fragrance formulations while maintaining safety standards .

Toxicological Assessment:

A detailed review of the toxicological profiles of fragrance ingredients, including this compound, highlights its low acute toxicity and minimal skin irritation potential, making it suitable for cosmetic applications .

Chemical Synthesis Applications

3.1. Synthetic Intermediate

The compound serves as an intermediate in synthesizing other complex molecules, particularly in pharmaceutical chemistry. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.

| Synthesis Type | Applications |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development |

| Chemical Transformations | Facilitates the synthesis of complex organic compounds |

Wirkmechanismus

The mechanism of action of 2-Methylamino-2-phenylbutanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylamino-2-phenylbutanone: An oxidized form of 2-Methylamino-2-phenylbutanol.

2-Methylamino-2-phenylbutane: A reduced form of this compound.

2-Methylamino-2-phenylbutyl halides: Substituted derivatives of this compound.

Uniqueness

This compound is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

Overview

2-Methylamino-2-phenylbutanol (CAS No. 78483-47-3) is an organic compound characterized by its secondary amine and alcohol functional groups. With the molecular formula CHNO, it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is a versatile compound used as an intermediate in organic synthesis and has applications in pharmaceuticals. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl to ketone | KMnO, CrO |

| Reduction | Ketone to alcohol | LiAlH, NaBH |

| Substitution | Hydroxyl to halide | SOCl, PBr |

Cellular Effects

Research indicates that this compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, it interacts with enzymes and proteins, altering metabolic flux and gene expression patterns.

The compound's mechanism of action involves binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism varies depending on the biological context in which it is studied .

Dosage Effects

In animal models, the effects of this compound are dose-dependent. Lower doses may enhance cellular metabolism and enzyme activity, while higher doses could lead to adverse effects. This variability underscores the importance of dosage in therapeutic applications.

Case Studies

- Metabolic Pathways : A study demonstrated that this compound participates in metabolic pathways involving esterases and N-demethylases. Its interactions within these pathways suggest potential roles in drug metabolism and detoxification processes.

- Transport and Distribution : Research indicates that the compound is transported within cells via specific transporters and binding proteins, which may influence its bioavailability and efficacy.

- Subcellular Localization : The localization of this compound within cellular compartments affects its biological activity. Studies have shown distinct patterns of localization that correlate with its functional roles in cellular processes.

Eigenschaften

IUPAC Name |

2-(methylamino)-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQGMPWJXQSTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443964 | |

| Record name | 2-Methylamino-2-phenylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78483-47-3 | |

| Record name | 2-Methylamino-2-phenylbutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.